5-chloro-N-(4-chlorophenyl)-2-[(4-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide
CAS No.:
Cat. No.: VC16370119
Molecular Formula: C19H15Cl2N3OS
Molecular Weight: 404.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H15Cl2N3OS |
|---|---|
| Molecular Weight | 404.3 g/mol |
| IUPAC Name | 5-chloro-N-(4-chlorophenyl)-2-[(4-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide |
| Standard InChI | InChI=1S/C19H15Cl2N3OS/c1-12-2-4-13(5-3-12)11-26-19-22-10-16(21)17(24-19)18(25)23-15-8-6-14(20)7-9-15/h2-10H,11H2,1H3,(H,23,25) |
| Standard InChI Key | WJKHFEFHFDXLCE-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)CSC2=NC=C(C(=N2)C(=O)NC3=CC=C(C=C3)Cl)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrimidine core substituted at three critical positions:
-
Position 4: A carboxamide group linked to a 4-chlorophenyl ring.
-
Position 2: A sulfanyl group bonded to a 4-methylbenzyl moiety.
-
Position 5: A chlorine atom.
The molecular formula is C₁₉H₁₅Cl₂N₃OS, with a calculated molecular weight of 404.3 g/mol. Key structural distinctions from analogs include the 4-methylbenzyl substituent (vs. 3-methyl or fluorinated variants), which influences steric and electronic properties .
Table 1: Comparative Structural Features of Pyrimidine Carboxamides
Physicochemical Characteristics
-
Lipophilicity: The 4-methylbenzyl group enhances hydrophobicity compared to 3-methyl analogs, potentially improving membrane permeability. Calculated logP values are estimated at 3.8–4.2 based on structural analogs.
-
Solubility: Limited aqueous solubility (<0.1 mg/mL in water) is anticipated due to aromatic and hydrophobic substituents. Solubility in DMSO is expected to exceed 50 mg/mL .
-
Crystallinity: The 4-methyl substitution may promote tighter crystal packing compared to 3-methyl derivatives, as observed in analogous compounds .
Synthetic Methodologies
Key Synthetic Routes
Synthesis typically involves a multi-step sequence:
-
Pyrimidine Core Formation: Condensation of thiourea with β-keto esters under acidic conditions yields 2-thiopyrimidine intermediates.
-
Chlorination: Selective chlorination at position 5 using phosphorus oxychloride (POCl₃) or N-chlorosuccinimide (NCS).
-
Sulfanyl Group Introduction: Nucleophilic substitution with 4-methylbenzyl mercaptan in the presence of a base (e.g., K₂CO₃) at 60–80°C .
-
Carboxamide Coupling: Reaction of 5-chloropyrimidine-4-carboxylic acid with 4-chloroaniline using coupling agents like HATU or EDCI.
Table 2: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chlorination | POCl₃, DMF, 110°C, 6 hr | 78 |
| Sulfanyl Substitution | 4-Methylbenzyl mercaptan, K₂CO₃, DMF, 70°C | 65 |
| Amide Formation | HATU, DIPEA, DCM, rt, 12 hr | 82 |
Biological Activity and Mechanisms
Anticancer Activity
Pyrimidine carboxamides demonstrate kinase inhibition and DNA intercalation:
-
Kinase Inhibition: Analogous compounds inhibit VEGFR-2 with IC₅₀ values of 12–50 nM.
-
Apoptosis Induction: Caspase-3 activation observed in MCF-7 cells at 10–20 µM concentrations .
Table 3: Cytotoxicity Profiles of Analogs
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase-3/7 activation |
| A549 (Lung Cancer) | 20 | G1 cell cycle arrest |
| HT-29 (Colon Cancer) | 25 | ROS generation |
Structure-Activity Relationships (SAR)
Role of the 4-Methylbenzyl Group
-
Steric Effects: The para-methyl group minimizes steric clashes with target proteins compared to ortho-substituted analogs.
-
Electron Donation: Methyl groups enhance electron density at the sulfanyl sulfur, potentially increasing nucleophilicity in redox reactions .
Impact of Chlorine Substitution
-
Position 5 Chlorine: Essential for DNA intercalation via halogen bonding with guanine residues.
-
4-Chlorophenyl Group: Enhances binding affinity to hydrophobic enzyme pockets (e.g., cyclooxygenase-2).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume